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Compound of Interest

Compound Name: Methyl homoveratrate

Cat. No.: B094004 Get Quote

For researchers, scientists, and professionals in drug development, a detailed understanding of

the structural characteristics of molecular compounds is paramount. This guide provides a

comprehensive spectroscopic comparison of Methyl homoveratrate and its derivatives,

offering valuable insights through experimental data and detailed methodologies.

Methyl homoveratrate, a key intermediate in the synthesis of various pharmaceutical

compounds, and its derivatives are of significant interest in medicinal chemistry. Their biological

activity is intrinsically linked to their three-dimensional structure and electronic properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are powerful tools to elucidate these features. This

guide presents a comparative analysis of the spectroscopic data of Methyl homoveratrate and

its closely related derivatives, providing a foundational dataset for researchers in the field.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl homoveratrate and two

of its representative derivatives: Methyl 3,4-dimethoxybenzoate and N-Methyl-2-(3,4-

dimethoxyphenyl)ethylamine acetate.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound Ar-H
-OCH₃
(Aromatic)

-CH₂- -COOCH₃
Other
Protons

Methyl

homoveratrat

e

6.75-6.85 (m,

3H)
3.85 (s, 6H) 3.60 (s, 2H) 3.68 (s, 3H)

Methyl 3,4-

dimethoxybe

nzoate

7.62 (dd, 1H),

7.52 (d, 1H),

6.90 (d, 1H)

3.93 (s, 3H),

3.91 (s, 3H)
3.88 (s, 3H)

N-Methyl-2-

(3,4-

dimethoxyph

enyl)ethylami

ne acetate

6.70-6.80 (m,

3H)
3.84 (s, 6H)

2.75-2.85 (m,

2H)

2.45 (s, 3H,

N-CH₃), 2.90-

3.00 (m, 2H, -

CH₂-N), 1.95

(s, 3H,

Acetate CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compo
und

C=O
Ar-C
(quatern
ary)

Ar-C-H
-OCH₃
(Aromat
ic)

-CH₂-
-
COOCH
₃

Other
Carbon
s

Methyl

homover

atrate

~172

~149,

~148,

~127

~121,

~112,

~111

~56 ~41 ~52

Methyl

3,4-

dimethox

ybenzoat

e

166.9

153.3,

148.6,

123.3

123.7,

112.2,

110.4

56.0,

55.9
51.9

N-

Methyl-2-

(3,4-

dimethox

yphenyl)

ethylamin

e acetate

175.1

149.0,

147.6,

131.7

120.5,

112.0,

111.4

55.9,

55.8

35.3,

50.8

33.9 (N-

CH₃),

22.9

(Acetate

CH₃)

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

Compound C=O Stretch C-O Stretch Ar-H Bending O-CH₃ Stretch

Methyl

homoveratrate
~1735 ~1260, ~1150 ~850-800 ~2840

Methyl 3,4-

dimethoxybenzo

ate

1718 1278, 1127 868, 810 2958, 2840

N-Methyl-2-(3,4-

dimethoxyphenyl

)ethylamine

acetate

~1730 (Amide

C=O)
~1260, ~1150 ~850-800 ~2835

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragments

Methyl homoveratrate 210 151 (M-COOCH₃), 107, 77

Methyl 3,4-dimethoxybenzoate 196 165 (M-OCH₃), 137, 109, 79

N-Methyl-2-(3,4-

dimethoxyphenyl)ethylamine

acetate

255 151, 58

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols that can be adapted for the analysis of Methyl
homoveratrate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 400 MHz or higher. A standard pulse sequence is used with a spectral width of

approximately 12 ppm, centered at around 6 ppm.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral

width (e.g., 220 ppm) is necessary to cover the range of carbon chemical shifts.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the compound is ground with dry potassium bromide and pressed into a thin,

transparent disk. For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, providing

characteristic fragmentation patterns. Softer ionization techniques like Electrospray

Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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To cite this document: BenchChem. [A Spectroscopic Showdown: Unveiling the Structural
Nuances of Methyl Homoveratrate and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b094004#spectroscopic-comparison-of-
methyl-homoveratrate-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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